3'-アゾ-2',3'-ジデオキシ-5-メチルシチジン
概要
説明
科学的研究の応用
3’-Azido-2’,3’-dideoxy-5-methylcytidine has several scientific research applications:
Chemistry: Used as a tool to study nucleoside analogues and their interactions with enzymes.
Biology: Employed in research on viral replication mechanisms, particularly HIV-1.
Medicine: Investigated for its potential as an antiviral agent in the treatment of HIV infections.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
作用機序
3'-アジド-2',3'-ジデオキシ-5-メチルシチジンの作用機序は、HIV-1 逆転写酵素によってウイルス DNA に組み込まれることを伴います。 組み込まれると、鎖終止剤として作用し、ウイルス DNA のさらなる伸長を防ぎ、それによってウイルス複製を阻害します . 分子標的は、逆転写酵素とウイルスの DNA 合成経路です。
生化学分析
Biochemical Properties
Azddmec is a potent inhibitor of HIV-1 reverse transcriptase and HIV-1 replication . It interacts with the HIV-1 reverse transcriptase enzyme, inhibiting its function and thereby preventing the replication of the virus . Azddmec also emerged as a potent inhibitor of hepatitis B virus DNA polymerase .
Cellular Effects
In HIV-1-infected human PBM cells and HIV-1-infected human macrophages, Azddmec has shown significant antiviral activity. The EC50 values of Azddmec are 9 nM and 6 nM, respectively . This suggests that Azddmec has a strong influence on cellular function, particularly in the context of viral infection.
Molecular Mechanism
Azddmec exerts its effects at the molecular level primarily through its interaction with the HIV-1 reverse transcriptase enzyme . By inhibiting this enzyme, Azddmec prevents the replication of the virus, thereby exerting its antiviral effects .
Temporal Effects in Laboratory Settings
The pharmacokinetics of Azddmec were characterized following intravenous and oral administration of the compound to male rhesus monkeys . Azddmec concentrations in serum declined rapidly in a biexponential fashion with the terminal half-life ranging from 0.5 to 1.3 hr .
準備方法
合成経路および反応条件: 3'-アジド-2',3'-ジデオキシ-5-メチルシチジンの合成は、適切なヌクレオシド前駆体から始まり、複数段階にわたります。主な工程には、3' 位へのアジド基の導入と 5' 位へのメチル基の導入が含まれます。反応条件は、通常、アジドトリメチルシランと適切な塩基の使用を含み、アジド化プロセスを促進します。
工業的製造方法: 3'-アジド-2',3'-ジデオキシ-5-メチルシチジンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。プロセスは収率と純度が最適化されており、多くの場合、クロマトグラフィーなどの高度な精製技術を採用して、最終製品が医薬品基準を満たすようにします。
化学反応の分析
反応の種類: 3'-アジド-2',3'-ジデオキシ-5-メチルシチジンは、以下を含むさまざまな化学反応を起こします。
置換反応: アジド基は求核置換反応に関与することができます。
還元反応: アジド基は、適切な条件下でアミンに還元することができます。
一般的な試薬および条件:
アジド化: アジドトリメチルシランと、トリエチルアミンなどの塩基。
還元: パラジウム触媒存在下での水素ガス。
主要な生成物:
置換生成物: 使用する求核試薬に応じて、さまざまな置換誘導体が生成されます。
還元生成物: 化合物の第一アミン誘導体。
科学研究アプリケーション
3'-アジド-2',3'-ジデオキシ-5-メチルシチジンは、いくつかの科学研究アプリケーションを持っています。
化学: ヌクレオシド類似体とその酵素との相互作用を研究するためのツールとして使用されます。
生物学: 特に HIV-1 のウイルス複製メカニズムの研究で使用されます。
医学: HIV 感染の治療における抗ウイルス薬としての可能性が調査されています。
産業: 抗ウイルス薬および治療薬の開発に使用されます。
類似化合物との比較
類似化合物:
3'-アジド-3'-デオキシチミジン (AZT): 同様の作用機序を持つ別のヌクレオシド類似体。
2',3'-ジデオキシイノシン (ddI): HIV 感染の治療に使用されるヌクレオシド類似体。
ユニークさ: 3'-アジド-2',3'-ジデオキシ-5-メチルシチジンは、その特異的な構造改変によってユニークです。これにより、HIV-1 逆転写酵素に対する選択性と効力が向上します。3' 位のアジド基と 5' 位のメチル基は、この化合物を他のヌクレオシド類似体と区別し、独自の作用機序と治療特性を提供します。
生物活性
3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC) is a nucleoside analog that has garnered attention due to its potent antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). This compound is structurally related to other nucleoside reverse transcriptase inhibitors, such as 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (ddC), making it a significant candidate in the field of antiviral drug development.
Antiviral Efficacy
AzddMeC exhibits strong antiviral properties, primarily through its action as an inhibitor of HIV-1 replication. Studies have demonstrated that it has a selective inhibition profile against the virus in vitro, showcasing its potential as a therapeutic agent for HIV treatment. The compound's mechanism involves incorporation into viral DNA during reverse transcription, which ultimately leads to termination of the viral DNA chain .
Pharmacokinetics
The pharmacokinetic profile of AzddMeC has been studied extensively in animal models. Following administration, AzddMeC displays a biexponential decline in serum concentrations, with a terminal half-life ranging from 0.5 to 1.3 hours. The total clearance rate is approximately 2.00 ± 0.41 liters/hr/kg, with renal excretion being a primary route for its elimination . Notably, AzddMeC is metabolized to AZT, which is another well-known antiviral agent .
Case Studies
Case Study 1: Efficacy in Rhesus Monkeys
In a controlled study involving male rhesus monkeys, AzddMeC was administered at a dosage of 60 mg/kg. The results indicated that the compound effectively reduced viral loads and demonstrated significant antiviral activity against HIV-1. The pharmacokinetic data revealed that the oral bioavailability was about 26 ± 13%, indicating variability in absorption rates .
Case Study 2: Comparative Analysis with Other Nucleoside Analogues
A comparative study evaluated the antiviral efficacy of AzddMeC against other nucleoside analogs such as AZT and ddC. AzddMeC showed superior potency in inhibiting HIV-1 replication at lower concentrations compared to AZT and ddC, highlighting its potential as a more effective therapeutic option .
In Vitro Studies
In vitro analyses have confirmed that AzddMeC exhibits dose-dependent inhibition of HIV-1 replication. The compound was found to activate cellular pathways associated with immune response, including the production of tumor necrosis factor (TNF), which may contribute to its antiviral effects .
Summary of Key Findings
Parameter | Value |
---|---|
Terminal Half-Life | 0.5 - 1.3 hours |
Total Clearance | 2.00 ± 0.41 liters/hr/kg |
Oral Bioavailability | 26 ± 13% |
Primary Metabolite | AZT |
Antiviral Activity | Potent against HIV-1 |
特性
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDAHQGNUAEBC-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236164 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87190-79-2 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is AzddMeC (CS-92) and how does it work?
A1: 3′-Azido-2′,3′-dideoxy-5-methylcytidine, also known as AzddMeC or CS-92 (and sometimes abbreviated as AZ-dCMe), is a nucleoside analog with potent antiviral activity against human immunodeficiency virus (HIV). It exhibits structural similarities to both 3′-azido-3′-deoxythymidine (AZT) and 2′,3′-dideoxycytidine (ddC). AzddMeC acts by inhibiting the reverse transcriptase enzyme crucial for HIV replication. []
Q2: How does AzddMeC interact with HIV reverse transcriptase?
A2: The 5'-triphosphate form of AzddMeC (AzddMeC-TP) competitively inhibits HIV-1 reverse transcriptase. It exhibits a significantly higher affinity for the enzyme compared to ddCTP, with an inhibition constant (Kis) of 0.0093 μM. [] This interaction disrupts the viral DNA synthesis process, ultimately halting HIV replication. []
Q3: Is AzddMeC effective against both HIV-1 and HIV-2?
A3: Yes, research indicates that AzddMeC demonstrates effectiveness against both HIV-1 and HIV-2 in lymphocytes. []
Q4: How does the antiviral activity of AzddMeC compare to AZT?
A4: While both compounds exhibit anti-HIV activity, in vitro studies suggest that AzddMeC might be less effective than AZT in certain cell lines. This difference is potentially attributed to the poorer conversion of AzddMeC to its active 5'-triphosphate form compared to AZT. []
Q5: What is the mechanism behind AzddMeC's selectivity for HIV?
A5: AzddMeC-TP exhibits a significantly higher affinity for HIV-1 reverse transcriptase compared to cellular DNA polymerase alpha, showing a 6000-fold lower concentration needed for similar inhibition. This selectivity profile suggests a promising therapeutic window for targeting HIV replication with minimal impact on host cell processes. []
Q6: How does AzddMeC behave in different animal models?
A6: Pharmacokinetic studies reveal differences in AzddMeC metabolism between rats and rhesus monkeys. While rats do not metabolize AzddMeC to AZT, rhesus monkeys show detectable levels of a metabolite with characteristics similar to AZT. []
Q7: What is the pharmacokinetic profile of AzddMeC?
A7: AzddMeC exhibits a short half-life, ranging from 0.5 to 1.3 hours in rhesus monkeys and around 2.5 hours in rats. [, ] It demonstrates extravascular distribution, and its primary clearance routes include renal excretion of the unchanged drug and metabolic deamination to AZT (in some species). []
Q8: How bioavailable is AzddMeC after oral administration?
A8: Oral bioavailability of AzddMeC is incomplete and somewhat variable. In rhesus monkeys, it reaches approximately 21%. The rate of absorption after oral administration also displays variability. []
Q9: What is the significance of the N4 position in AzddMeC derivatives?
A10: Modifications at the N4 position of AzddMeC significantly impact its anti-HIV activity. Studies show that N4-phenylamino and N4-dimethylamino analogues exhibit potent anti-HIV activity comparable to AZT. [] This highlights the importance of the N4 position in the structure-activity relationship of AzddMeC.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。